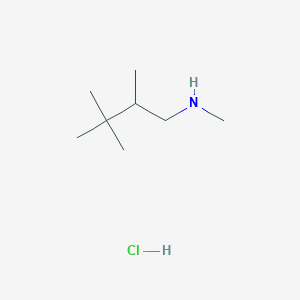

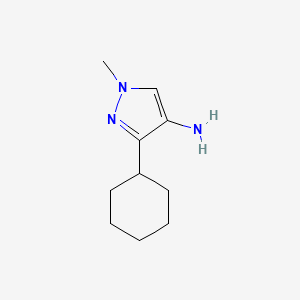

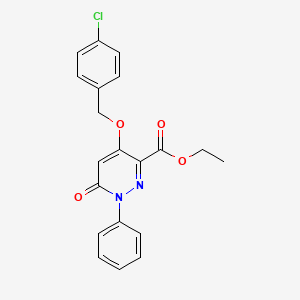

![molecular formula C18H14ClNO3 B2738971 [5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate CAS No. 338776-99-1](/img/structure/B2738971.png)

[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate” is a complex organic compound. It contains an oxazole ring, which is a five-membered ring with two heteroatoms, one oxygen and one nitrogen . The oxazole ring is attached to a 4-chlorophenyl group and a methyl 4-methylbenzoate group .

Molecular Structure Analysis

The molecular structure of this compound includes an oxazole ring, which is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between . It also contains a 4-chlorophenyl group and a methyl 4-methylbenzoate group .Chemical Reactions Analysis

While specific chemical reactions involving “[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate” are not detailed in the retrieved papers, oxazole derivatives in general have been shown to undergo a variety of reactions. For example, electrophiles attack the ring, and nucleophiles attack the carbonyl center .Scientific Research Applications

Synthesis and Bioactive Properties

Synthesis of Novel Heterocyclic Compounds : A study explored the synthesis of novel heterocyclic compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, investigating their lipase and α-glucosidase inhibition properties. Among the synthesized compounds, some showed significant anti-lipase and anti-α-glucosidase activities, indicating potential applications in medicinal chemistry (Bekircan et al., 2015).

Anticancer and Antimicrobial Agents : Another research focused on synthesizing and molecular docking studies of new 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents. The compounds exhibited promising anticancer activity against a 60 cancer cell line panel and showed effective antibacterial and antifungal activities, highlighting their potential for pharmaceutical applications (Katariya et al., 2021).

Chemical Structure and Interaction Studies

Molecular Structure and Interaction Studies : A study conducted density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations to investigate the molecular structure, spectroscopic characterization, nonlinear optical (NLO) properties, and natural bond orbital (NBO) analyses of specific derivatives. This study highlights the importance of these compounds in understanding molecular interactions and the development of materials with potential optical applications (Wazzan et al., 2016).

Docking Studies and Crystal Structure Analysis : Docking studies alongside crystal structure analysis of tetrazole derivatives have been performed to explore their interaction within the active site of the cyclooxygenase-2 enzyme. These studies provide insights into the potential of these compounds as COX-2 inhibitors, which could be beneficial for developing new anti-inflammatory drugs (Al-Hourani et al., 2015).

Mechanism of Action

Future Directions

Oxazole derivatives have attracted significant attention due to their wide spectrum of biological activities, particularly in cancer treatment . Future research may focus on the synthesis of novel oxazole-based drugs with high cytotoxicity towards malignant cells . The development of these drugs would involve structural modifications to ensure selective interaction with nucleic acids, enzymes, and globular proteins .

properties

IUPAC Name |

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO3/c1-12-2-4-14(5-3-12)18(21)22-11-16-10-17(23-20-16)13-6-8-15(19)9-7-13/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTXNXZKTIBMTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)OCC2=NOC(=C2)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(4-Chlorophenyl)-1,2-oxazol-3-yl]methyl 4-methylbenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

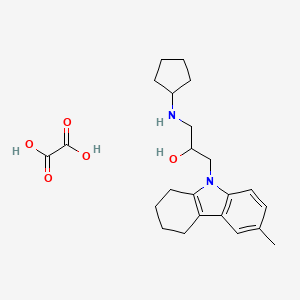

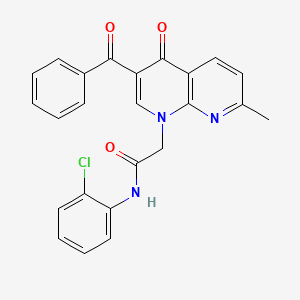

![4-chloro-N-(2,5-dimethylphenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2738888.png)

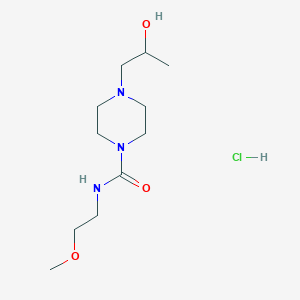

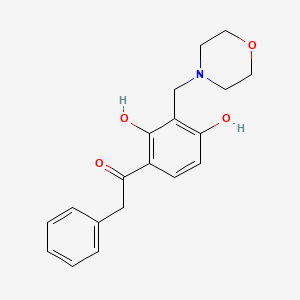

![1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride](/img/structure/B2738898.png)

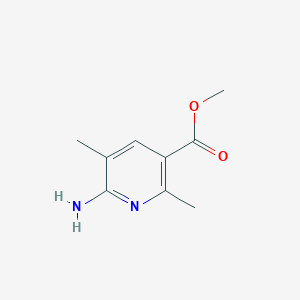

![N-{2,4-dichloro-5-[(3-fluorobenzyl)oxy]phenyl}cyclopropanecarboxamide](/img/structure/B2738901.png)